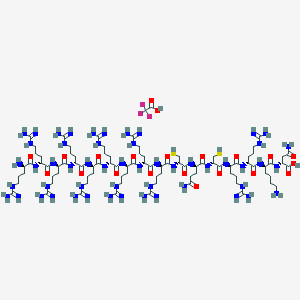
Silica Gel, 35-70 Micron Particles
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Silica Gel, 35-70 Micron Particles, is a form of silicon dioxide (SiO₂) that is widely used in various scientific and industrial applications. It is characterized by its high surface area and porous structure, which makes it an excellent adsorbent. This compound is commonly used in chromatography, desiccation, and as a catalyst support due to its ability to adsorb moisture and other substances .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Silica Gel can be synthesized through several methods, with the sol-gel process being one of the most common. In this method, tetraethyl orthosilicate (TEOS) is hydrolyzed in the presence of water and a catalyst, typically ammonia, to form a gel. The reaction conditions, such as the concentration of TEOS, water, and ammonia, as well as the temperature and pH, can be adjusted to control the size and porosity of the silica particles .
Industrial Production Methods: On an industrial scale, silica gel is often produced using a spray drying process. In this method, a silica/polymer composite is first prepared via sol-gel reaction. The composite is then spray-dried to form hollow microspheres, which are subsequently calcinated to remove the polymer and create a porous structure .
Analyse Des Réactions Chimiques
Types of Reactions: Silica Gel primarily undergoes adsorption reactions due to its high surface area and porous structure. It does not typically participate in oxidation, reduction, or substitution reactions under normal conditions.
Common Reagents and Conditions: The primary reagent involved in the synthesis of silica gel is tetraethyl orthosilicate (TEOS). The hydrolysis and condensation reactions are typically carried out in an alcohol medium with ammonia as a catalyst .
Major Products: The major product formed from these reactions is silica gel itself, which can be further processed to achieve the desired particle size and porosity .
Applications De Recherche Scientifique
Silica Gel, 35-70 Micron Particles, has a wide range of applications in scientific research:
Mécanisme D'action
The primary mechanism by which silica gel exerts its effects is through adsorption. The porous structure and high surface area allow it to adsorb a wide range of substances, including moisture, gases, and organic molecules. This makes it highly effective in applications such as chromatography and desiccation .
Comparaison Avec Des Composés Similaires
Silica Gel 60 (35-70 Micron): Similar in particle size and used for column chromatography.
Silica Gel 60 Angstrom Pore Size (35-70 Micron): Used for column chromatography with a specific pore size.
Uniqueness: Silica Gel, 35-70 Micron Particles, is unique due to its specific particle size range, which makes it particularly effective for certain types of chromatography and adsorption applications. Its high surface area and porosity also contribute to its effectiveness in various scientific and industrial applications .
Propriétés
Numéro CAS |
112926-00-6 |
|---|---|
Formule moléculaire |
SiO₂ |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



